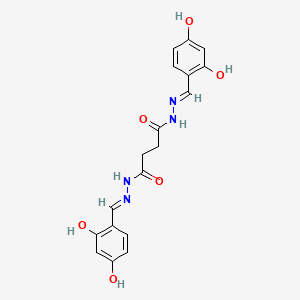![molecular formula C18H15N3O6 B11709063 N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-metoxifenil)-N-[(5-nitro-1,3-dioxoisoindol-2-il)metil]acetamida es un compuesto orgánico sintético que pertenece a la clase de las acetamidas. Este compuesto se caracteriza por la presencia de un grupo metoxifenil, una unidad nitro-dioxoisoindol y un enlace acetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-metoxifenil)-N-[(5-nitro-1,3-dioxoisoindol-2-il)metil]acetamida normalmente implica los siguientes pasos:
Formación de la unidad 5-nitro-1,3-dioxoisoindol: Esto se puede lograr mediante la nitración del anhídrido ftálico seguida de ciclación.
Adición del grupo metoxifenil: Este paso implica la reacción del intermedio nitro-dioxoisoindol con 4-metoxianilina en condiciones adecuadas.
Formación de acetamida: El paso final implica la acilación del intermedio con anhídrido acético o cloruro de acetilo para formar el enlace acetamida.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos normalmente implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, sistemas de síntesis automatizados y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-metoxifenil)-N-[(5-nitro-1,3-dioxoisoindol-2-il)metil]acetamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo metoxilo se puede oxidar para formar un grupo hidroxilo.
Reducción: El grupo nitro se puede reducir a un grupo amino.
Sustitución: El enlace acetamida puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen gas hidrógeno (H2) con un catalizador de paladio (Pd/C) y borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos comunes incluyen aminas y tioles.
Principales productos formados
Oxidación: Formación de N-(4-hidroxifenil)-N-[(5-nitro-1,3-dioxoisoindol-2-il)metil]acetamida.
Reducción: Formación de N-(4-metoxifenil)-N-[(5-amino-1,3-dioxoisoindol-2-il)metil]acetamida.
Sustitución: Formación de diversas acetamidas sustituidas según el nucleófilo utilizado.
Aplicaciones de la investigación científica
Química: Utilizado como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de materiales avanzados y como precursor para la síntesis de otros compuestos funcionales.
Aplicaciones Científicas De Investigación
N-(4-METHOXYPHENYL)-N-[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: The compound is investigated for its potential use in the synthesis of dyes and pigments.
Mecanismo De Acción
El mecanismo de acción de N-(4-metoxifenil)-N-[(5-nitro-1,3-dioxoisoindol-2-il)metil]acetamida depende de su aplicación específica. En los sistemas biológicos, puede interactuar con diversos objetivos moleculares, como enzimas y receptores, para ejercer sus efectos. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con los componentes celulares, lo que lleva a efectos citotóxicos.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-metoxifenil)-N-[(5-nitro-1,3-dioxoisoindol-2-il)metil]benzamida
- N-(4-metoxifenil)-N-[(5-nitro-1,3-dioxoisoindol-2-il)metil]propionamida
Singularidad
N-(4-metoxifenil)-N-[(5-nitro-1,3-dioxoisoindol-2-il)metil]acetamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H15N3O6 |
|---|---|
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C18H15N3O6/c1-11(22)19(12-3-6-14(27-2)7-4-12)10-20-17(23)15-8-5-13(21(25)26)9-16(15)18(20)24/h3-9H,10H2,1-2H3 |
Clave InChI |
BPFBIDSPKMXUAO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


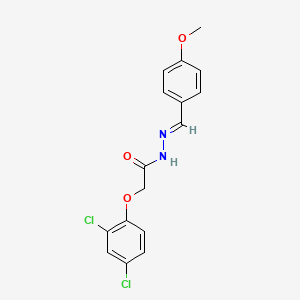

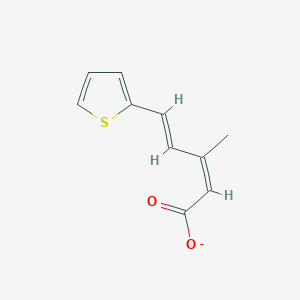
![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)
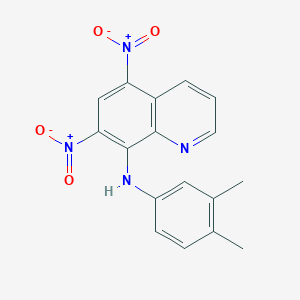
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
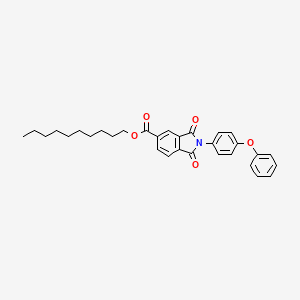
![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)
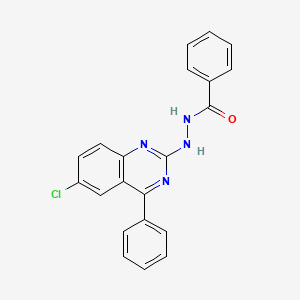
![6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
